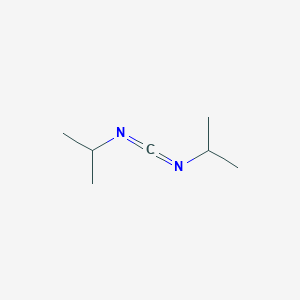

N,N'-Diisopropylcarbodiimide

Description

Structure

3D Structure

Propriétés

InChI |

InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNKZNFMNDZQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C=NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025086 | |

| Record name | Diisopropylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

147 °C | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in chloroform, methylene chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.806 g/cu cm at 25 °C | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.79 [mmHg], 5.1 mm Hg at 25 °C | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

693-13-0 | |

| Record name | Diisopropylcarbodiimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diisopropylcarbodiimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N,N'-methanetetraylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylcarbodiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-methanetetraylbis(1-methylethylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLCARBODIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQO20I6TWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Diisopropylcarbodiimide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8051 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N,N'-Diisopropylcarbodiimide (DIC)

Audience: Researchers, scientists, and drug development professionals.

N,N'-Diisopropylcarbodiimide, commonly referred to as DIC, is a potent dehydrating and coupling agent widely employed in organic synthesis.[1][2][3] With the chemical formula C₇H₁₄N₂, its utility is most pronounced in the formation of amide and ester bonds, rendering it indispensable in fields such as peptide synthesis, pharmaceuticals, and polymer chemistry.[1][2][4] As a liquid at room temperature, DIC offers significant handling advantages over its solid analogue, N,N'-dicyclohexylcarbodiimide (DCC).[5][6][7] Furthermore, its urea (B33335) byproduct is soluble in most common organic solvents, which greatly simplifies product purification.[5][6][8][9]

Core Mechanism of Action: Amide and Ester Bond Formation

The primary function of DIC is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine or an alcohol.[1][4] This process is a condensation reaction where DIC facilitates the removal of a water molecule.[1] The mechanism can be delineated into two primary steps:

-

Activation of the Carboxylic Acid to form an O-Acylisourea Intermediate: The reaction is initiated by the protonation of one of the nitrogen atoms of the DIC molecule by the carboxylic acid. This is followed by the nucleophilic attack of the resulting carboxylate anion on the central carbon atom of the now-protonated DIC.[10][11] This sequence forms a highly reactive, albeit unstable, O-acylisourea intermediate.[4][10][11][12][13] This intermediate is the key activated species in DIC-mediated coupling reactions.

-

Nucleophilic Attack on the O-Acylisourea Intermediate: The activated carbonyl group of the O-acylisourea intermediate is now highly electrophilic and readily undergoes attack by a nucleophile.

-

Amide Bond Formation: When an amine is the nucleophile, it attacks the carbonyl carbon, leading to the formation of the desired amide bond. This process releases the stable and soluble N,N'-diisopropylurea (DIU) as a byproduct.[2][13]

-

Ester Bond Formation: Similarly, an alcohol can act as the nucleophile, attacking the intermediate to yield the corresponding ester and DIU.[4][12]

-

The general mechanism is visualized in the diagram below.

The Role of Additives in Suppressing Side Reactions

While effective, the use of DIC alone can lead to side reactions, most notably racemization of chiral carboxylic acids (especially amino acids) and the formation of a stable N-acylurea byproduct.[5][14][15] To mitigate these issues, coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) are frequently incorporated into the reaction mixture.[9][16]

These additives function by intercepting the O-acylisourea intermediate. They react to form an active ester (e.g., an OBt ester), which is more stable than the O-acylisourea but still sufficiently reactive to acylate the amine nucleophile.[16][17] This two-step activation process is highly efficient, proceeds with minimal racemization, and suppresses the formation of N-acylurea.[16]

Common Side Reactions

Understanding the potential side reactions is crucial for optimizing reaction conditions and maximizing yield and purity.

-

N-Acylurea Formation: This is the most common side reaction where the O-acylisourea intermediate undergoes an intramolecular O-to-N acyl migration.[14][15] This rearrangement forms a stable N-acylurea, which is unreactive towards the desired nucleophile and represents a loss of the starting carboxylic acid.[5][14] This side reaction can be minimized by using solvents with low dielectric constants (e.g., dichloromethane) and by the inclusion of the additives mentioned above.[5][15]

-

Symmetrical Anhydride (B1165640) Formation: The O-acylisourea intermediate can also be attacked by another molecule of the carboxylic acid. This reaction produces a symmetrical anhydride and releases one equivalent of DIU. The anhydride itself is an activated species and can proceed to react with the amine or alcohol to form the desired product, but this alternative pathway can sometimes complicate reaction kinetics and purification.

-

Hydrolysis: The O-acylisourea intermediate is unstable in aqueous solutions.[13] If water is present, it can act as a nucleophile, hydrolyzing the intermediate to regenerate the original carboxylic acid and form DIU.[13][18]

Quantitative Data and Reagent Comparison

DIC is often compared to other carbodiimides, primarily DCC and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). While their core mechanism is identical, their physical properties and the solubility of their byproducts lead to different applications.[16][19][20] In a comparative study, DIC was shown to be a more effective coupling agent in the solution phase than various forms of EDC.[21]

| Feature | This compound (DIC) | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Physical State | Colorless Liquid[5][22] | Low-melting waxy solid[8] | Water-soluble solid (usually as HCl salt)[19] |

| Byproduct | N,N'-Diisopropylurea (DIU) | N,N'-Dicyclohexylurea (DCU) | N,N'-Ethyl-N''-(3-dimethylaminopropyl)urea |

| Byproduct Solubility | Soluble in most organic solvents (e.g., DCM, DMF)[5][8][16] | Largely insoluble in most organic solvents[6][16] | Water-soluble[16][19] |

| Primary Application | Solid-phase peptide synthesis (SPPS), general solution-phase synthesis[8][16][21] | Solution-phase synthesis where byproduct can be filtered off[16] | Aqueous-phase couplings, bioconjugation, protein modification[9][19] |

| Work-up | Removal of soluble DIU via extraction or chromatography[5] | Removal of insoluble DCU via filtration[6][19] | Removal of water-soluble urea via aqueous extraction[16][19] |

Experimental Protocols

Below is a representative protocol for a standard DIC-mediated amide coupling reaction in solution phase.

Objective: To form an amide bond between a carboxylic acid and a primary amine using DIC and HOBt.

Materials:

-

Carboxylic Acid (1.0 eq)

-

Primary Amine (1.0-1.2 eq)

-

This compound (DIC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Procedure:

-

Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in the anhydrous solvent (e.g., DCM).

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise to the stirred solution.

-

Stirring: Allow the mixture to stir at 0 °C for 15-30 minutes. During this time, the carboxylic acid is activated.

-

Nucleophile Addition: Add the primary amine (1.0-1.2 eq) to the reaction mixture. The amine can be added neat if it is a liquid or as a solution in the reaction solvent.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Upon completion, filter the reaction mixture if any solids have precipitated (though this is less common with DIC than DCC). b. Transfer the filtrate to a separatory funnel and dilute with additional solvent if necessary. c. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product, typically by flash column chromatography, to isolate the pure amide. The soluble diisopropylurea (DIU) byproduct is removed during the aqueous work-up and/or chromatography.

References

- 1. vinuthana.com [vinuthana.com]

- 2. guidechem.com [guidechem.com]

- 3. N,N’-Diisopropylcarbodiimide - CAS 693-13-0 [kemilab.com]

- 4. nbinno.com [nbinno.com]

- 5. What is this compound?_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbodiimide - Wikipedia [en.wikipedia.org]

- 16. peptide.com [peptide.com]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. interchim.fr [interchim.fr]

- 21. Diisopropylcarbodiimide - Enamine [enamine.net]

- 22. Diisopropylcarbodiimide | C7H14N2 | CID 12734 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N'-Diisopropylcarbodiimide (DIC): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylcarbodiimide, commonly referred to as DIC, is a potent and versatile coupling agent extensively used in organic synthesis. Its liquid form and the solubility of its urea (B33335) byproduct offer significant advantages over other carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC). This guide provides an in-depth overview of the physical and chemical properties of DIC, detailed experimental protocols for its application in amide and ester synthesis, and visual representations of its reaction mechanisms and experimental workflows.

Core Physical and Chemical Properties

DIC is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a highly reactive compound, primarily utilized for the activation of carboxylic acids to facilitate the formation of amide and ester bonds.[2][3]

Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Formula | C₇H₁₄N₂ | [2][] |

| Molecular Weight | 126.20 g/mol | [2][] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Boiling Point | 145-148 °C | [3][] |

| Density | 0.806 - 0.815 g/cm³ at 20-25 °C | [] |

| Refractive Index | ~1.432 at 20 °C |

Chemical Properties and Solubility

DIC's utility stems from its high reactivity, particularly with carboxylic acids, and its solubility profile in common organic solvents.

| Property | Description | References |

| Solubility | Soluble in chloroform, dichloromethane (B109758) (DCM), acetonitrile, dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). Insoluble in water. | [1] |

| Stability | Stable under normal temperatures and pressures. Moisture-sensitive; reacts with water to form the insoluble N,N'-diisopropylurea. | [5][6] |

| Reactivity | Highly reactive towards nucleophiles, particularly carboxylic acids, forming a highly reactive O-acylisourea intermediate. | [2] |

Mechanism of Action: Amide and Ester Bond Formation

The primary application of DIC is as a coupling agent to promote the formation of amide and ester bonds from carboxylic acids and amines or alcohols, respectively. The general mechanism involves the activation of the carboxylic acid by DIC.

The carboxylic acid adds across one of the N=C double bonds of DIC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (to form an amide) or an alcohol (to form an ester). The driving force for this reaction is the formation of the stable N,N'-diisopropylurea byproduct.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of N,N'-Diisopropylcarbodiimide (DIC)

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylcarbodiimide (DIC) is a vital reagent in modern organic synthesis, prized for its role as a coupling agent, particularly in the formation of amide bonds essential for peptide synthesis and the development of pharmaceuticals. Its liquid state at room temperature and the high solubility of its urea (B33335) byproduct offer significant advantages over other carbodiimides, streamlining manufacturing processes and improving product purity. This technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of DIC, complete with detailed experimental protocols, comparative data, and process visualizations.

Core Synthesis Methodologies

The manufacturing of this compound can be approached through several synthetic pathways, primarily starting from either N,N'-diisopropylthiourea or isopropyl isocyanate. Each method presents distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity.

Synthesis from N,N'-Diisopropylthiourea

A common and effective route to DIC involves the desulfurization of N,N'-diisopropylthiourea. This can be achieved using various oxidizing agents.

This method provides high yield and purity under controlled pressure and temperature.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave is charged with N,N'-diisopropylthiourea and xylene as the solvent. The mass ratio of N,N'-diisopropylthiourea to xylene is maintained at 2:1.

-

Catalyst Addition: Antimony(IV) oxide (Sb₂O₄) is added as a catalyst, with the amount being 1% of the total mass of the reactants.

-

Reaction Conditions: The autoclave is pressurized with oxygen to 8 MPa. The reaction mixture is then heated to 115°C and maintained for 4 hours with vigorous stirring.

-

Work-up and Purification: After the reaction is complete, the autoclave is cooled to 15°C. The reaction mixture is then subjected to suction filtration to remove the catalyst and any solid byproducts. The filtrate is decolorized, and the final product is purified by vacuum distillation to yield this compound.[1]

Logical Workflow for DIC Synthesis from Diisopropylthiourea

References

N,N'-Diisopropylcarbodiimide (DIC): A Technical Guide for Synthetic Chemistry

CAS Number: 693-13-0

Chemical Structure: (CH₃)₂CHN=C=NCH(CH₃)₂

N,N'-Diisopropylcarbodiimide (DIC) is a potent coupling agent extensively utilized in organic synthesis, particularly esteemed within peptide chemistry and drug development for its efficiency in facilitating amide bond formation. Its liquid state at room temperature and the high solubility of its urea (B33335) byproduct in common organic solvents offer significant practical advantages over solid-phase coupling agents like N,N'-dicyclohexylcarbodiimide (DCC), simplifying reaction workups and purification processes.[1][2] This guide provides an in-depth overview of DIC, including its chemical properties, a standard experimental protocol for its application in peptide synthesis, and a visualization of its reaction mechanism.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid characterized by a strong, pungent odor.[3] It is highly reactive and sensitive to moisture. Key quantitative data are summarized in the table below.

| Property | Value |

| CAS Number | 693-13-0 |

| Molecular Formula | C₇H₁₄N₂ |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.806 - 0.815 g/mL at 20 °C |

| Boiling Point | 145-148 °C |

| Refractive Index (n20/D) | 1.420 - 1.440 |

| Purity (GC) | ≥99.0% |

| Flash Point | 33 °C (91.4 °F) |

| Solubility | Soluble in chloroform, methylene (B1212753) chloride, acetonitrile, dioxane, dimethylformamide, and tetrahydrofuran. Insoluble in water.[3][4] |

Mechanism of Action in Amide Bond Formation

DIC facilitates the formation of an amide bond between a carboxylic acid and an amine by acting as a dehydrating agent. The reaction proceeds through the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and the byproduct, N,N'-diisopropylurea. To minimize the risk of racemization, particularly in peptide synthesis, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt reacts with the O-acylisourea to form an active ester, which then reacts with the amine with a reduced risk of epimerization.[3]

References

Safety precautions for handling N,N'-Diisopropylcarbodiimide

An In-depth Technical Guide on the Safe Handling of N,N'-Diisopropylcarbodiimide (DIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DIC) is a widely used coupling reagent in organic synthesis, particularly in peptide synthesis and the formation of amide and ester bonds.[1][2] While an effective reagent, DIC presents significant health and safety hazards that necessitate strict adherence to safety protocols. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required for the safe use of DIC in a laboratory setting.

Hazard Identification and Classification

DIC is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor, is fatal if inhaled, causes serious eye damage, and may cause allergic skin and respiratory reactions.[3][4][5]

GHS Hazard Statements:

-

H318: Causes serious eye damage.[3]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4]

Quantitative Data

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 693-13-0 | [3][6][7][8][9] |

| Molecular Formula | C₇H₁₄N₂ | [7][8][9][10] |

| Molecular Weight | 126.20 g/mol | [3][7][8] |

| Appearance | Clear, colorless to pale yellow liquid | [7][9][11][12] |

| Boiling Point | 145-148 °C | [3][4][6][9][11][12] |

| Density | 0.806 - 0.815 g/mL at 20-25 °C | [3][10][11][13] |

| Flash Point | 33 °C (91.4 °F) | [3][6][11][12] |

| Solubility | Insoluble in water. Soluble in most organic solvents. | [7][12] |

Toxicological Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Mouse | Intravenous | 36 mg/kg | [13] |

| LD50 | Mouse | Oral | 36 mg/kg | [14][15] |

| LC50 | Rat | Inhalation (4 h) | 0.1 mg/L | [1][11] |

Safe Handling and Storage

Engineering Controls

All work with DIC must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[16][17] The fume hood sash should be kept as low as possible. For weighing solid forms or when aerosols might be generated, a ventilated balance enclosure or glove box should be used.[17][18]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling DIC.

| PPE Category | Specification | Source(s) |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | [5][17][19] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Inspect gloves before each use. Double gloving is recommended. | [5][20] |

| Skin and Body Protection | A flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes. An apron and oversleeves may be necessary for larger quantities. | [17][19][20] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is required if working outside of a fume hood or if there is a risk of inhalation. | [1][19] |

Storage

DIC should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[11][19][21] It is moisture-sensitive and should be stored under an inert atmosphere.[19] The storage area should be clearly labeled, and access should be restricted to authorized personnel. Store in a locked cabinet.[19] Keep containers tightly closed.[11][19][21]

Experimental Protocols

General Protocol for Handling Acutely Toxic Liquids

-

Preparation : Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.[20] Review the Safety Data Sheet (SDS) for DIC.[20]

-

Designated Area : Demarcate a specific area within the fume hood for handling DIC. This area should be clean and uncluttered.[17]

-

Dispensing : When dispensing DIC, use a syringe or pipette to minimize the risk of spills and splashes. Perform all transfers over a secondary containment tray.

-

Post-Handling : After handling, decontaminate all surfaces and equipment with an appropriate solvent.[17] Remove and dispose of gloves properly, and wash hands and arms thoroughly with soap and water.[17][20]

Protocol for a Standard DIC/HOBt Peptide Coupling Reaction

This protocol is adapted for safety and assumes a solid-phase peptide synthesis (SPPS) workflow.

-

Resin Preparation : Swell the resin in a suitable solvent (e.g., DMF) inside a reaction vessel within the chemical fume hood.

-

Deprotection : Remove the N-terminal protecting group from the resin-bound amino acid using standard protocols.

-

Activation/Coupling :

-

In a separate vial, dissolve the N-protected amino acid (5 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (5.5 equivalents) in DMF.

-

Add this solution to the resin.

-

Carefully add DIC (5.5 equivalents) to the reaction vessel.[22]

-

-

Reaction : Agitate the mixture at room temperature. Monitor the reaction's progress using a ninhydrin (B49086) test.[22]

-

Washing : Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and the diisopropylurea byproduct.

-

Waste Management : All liquid waste containing DIC must be collected in a designated, labeled hazardous waste container.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [19] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. | [19] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [19] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink two glasses of water. Seek immediate medical attention. | [19] |

Spill Response

-

Evacuate : Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain : For small spills, contain the liquid with an inert absorbent material such as vermiculite (B1170534) or sand.[23][24]

-

Neutralize : While specific neutralization protocols for carbodiimides are not widely published, a cautious approach would be to absorb the spill first and then decontaminate the area. For general guidance on acid or base spills, use appropriate neutralizers like sodium bicarbonate for acids or citric acid for bases.[23][25]

-

Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[24]

-

Decontaminate : Decontaminate the spill area with a suitable solvent, followed by soap and water.[23]

Fire Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[19]

-

Unsuitable Extinguishing Media : Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards : DIC is a flammable liquid that can form explosive mixtures with air. Vapors are heavier than air and may travel to an ignition source.[19]

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[19]

Waste Disposal

All waste materials contaminated with DIC, including empty containers, used PPE, and spill clean-up materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of DIC down the drain.[1]

Logical Workflow Diagram

Caption: Logical workflow for the safe handling of this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. N,N -Diisopropylcarbodiimide for synthesis 693-13-0 [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. This compound (DIC), 100 ml, CAS No. 693-13-0 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 7. This compound(693-13-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. N,N-Diisopropylcarbodiimide or DIPC Manufacturers, with SDS [mubychem.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. Diisopropylcarbodiimide | C7H14N2 | CID 12734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. ehs.umich.edu [ehs.umich.edu]

- 17. pdx.edu [pdx.edu]

- 18. ehs.stanford.edu [ehs.stanford.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 21. carlroth.com [carlroth.com]

- 22. peptide.com [peptide.com]

- 23. acs.org [acs.org]

- 24. gmpplastic.com [gmpplastic.com]

- 25. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]

An In-depth Technical Guide to the Solubility of N,N'-Diisopropylcarbodiimide (DIC) in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to N,N'-Diisopropylcarbodiimide (DIC) and its Solubility

This compound (CAS 693-13-0) is a liquid coupling agent widely favored for its efficacy in forming amide and ester bonds.[1] Unlike its solid counterpart, dicyclohexylcarbodiimide (B1669883) (DCC), DIC's liquid state simplifies handling and dispensing.[1] A significant advantage of using DIC is that its byproduct, N,N'-diisopropylurea, is soluble in most organic solvents, which facilitates easier purification of the final product.[1]

The solubility of DIC is a critical parameter for its application in chemical reactions, influencing reaction kinetics, and purification strategies. Generally, DIC is known to be readily soluble in a variety of common organic solvents and is insoluble in water.[2]

Solubility Data for this compound

The following table summarizes the qualitative solubility of DIC in several common laboratory solvents based on available data. As precise quantitative values are not widely published, this table includes fields for researchers to record their own experimentally determined data.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) | Quantitative Solubility (mol/L at 25°C) | Method of Determination |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble[2] | User-determined | User-determined | e.g., Gravimetric, UV-Vis |

| Chloroform | CHCl₃ | Soluble[2] | User-determined | User-determined | e.g., Gravimetric, UV-Vis |

| Acetonitrile (ACN) | C₂H₃N | Soluble[2] | User-determined | User-determined | e.g., Gravimetric, UV-Vis |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[2] | User-determined | User-determined | e.g., Gravimetric, UV-Vis |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble[2] | User-determined | User-determined | e.g., Gravimetric, UV-Vis |

| Dioxane | C₄H₈O₂ | Soluble[2] | User-determined | User-determined | e.g., Gravimetric, UV-Vis |

| Water | H₂O | Insoluble[2] | Not Applicable | Not Applicable | Not Applicable |

Experimental Protocols for Determining the Solubility of DIC

Two common and reliable methods for determining the solubility of a liquid solute like DIC in an organic solvent are the gravimetric method and UV-Vis spectroscopy.

This method is a straightforward and accurate way to determine the thermodynamic solubility of a compound.[3]

Materials:

-

This compound (DIC)

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of DIC to a known volume of the solvent in a sealed glass vial. The presence of a separate DIC phase is necessary to ensure saturation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24h, 36h, 48h) to confirm that equilibrium has been reached.[3]

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved DIC to separate.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish or beaker.

-

Weigh the dish with the aliquot to determine the mass of the solution.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of DIC to avoid loss of the solute.

-

Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature and then weigh it. Repeat the drying and weighing process until a constant mass is obtained.[4]

-

-

Calculation:

-

Mass of dissolved DIC = (Mass of dish + DIC residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + DIC residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved DIC / Mass of solvent) x 100

-

To convert to g/100 mL, the density of the solvent at the experimental temperature is required.

-

This method is suitable for solutes that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller sample volumes.

Materials:

-

This compound (DIC)

-

Solvent of interest (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of DIC of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for DIC.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of DIC in the solvent as described in the gravimetric method (Section 3.1, step 1).

-

-

Sample Collection and Analysis:

-

After equilibrium is reached, carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of DIC in the diluted solution.

-

Calculate the concentration of DIC in the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures for determining the solubility of this compound.

Caption: Workflow for solubility determination.

References

N,N'-Diisopropylcarbodiimide (DIC): A Comprehensive Technical Guide to its Discovery, History, and Application in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N'-Diisopropylcarbodiimide (DIC), a pivotal reagent in modern organic synthesis. From its historical emergence to its current applications, this document delves into the synthesis, mechanisms, and experimental protocols associated with DIC, offering valuable insights for professionals in research, discovery, and drug development.

Discovery and Historical Context

While the broader class of carbodiimides was discovered in the 19th century, this compound (DIC) emerged as a reagent of significant interest in the mid-20th century. A key patent for a production process was filed by the Celanese Corp. in 1967. Further synthesis methods were developed in the early 1970s. DIC gained prominence as a practical alternative to the more commonly used N,N'-dicyclohexylcarbodiimide (DCC).

The primary advantage of DIC over DCC lies in the solubility of its urea (B33335) byproduct, N,N'-diisopropylurea (DIU). While the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in many organic solvents, complicating product purification, DIU is readily soluble, facilitating its removal during workup. This property is particularly advantageous in solid-phase peptide synthesis (SPPS), where easy removal of byproducts is crucial for obtaining high-purity peptides. DIC's liquid state at room temperature also offers easier handling and dispensing compared to the waxy solid form of DCC.

Synthesis of this compound

Several methods have been developed for the synthesis of DIC, primarily starting from N,N'-diisopropylthiourea. Below is a summary of common synthetic routes with reported yields.

| Starting Material | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| N,N'-Diisopropylthiourea | Dichlorodicyanobenzoquinone, then NaOH | Dichloromethane | Evaporation and heating | Not specified | |

| N,N'-Diisopropylthiourea | Cyanuric chloride, then NaOH | Dichloromethane | Hydrolysis and heating | Not specified | |

| N,N'-Diisopropylthiourea | Lead oxide, Water | Not specified | Reflux, distillation | Not specified | |

| Isopropyl isocyanate | Phospholine oxides (catalyst) | Not specified | 100°C to 250°C | Not specified | |

| N,N'-Diisopropylthiourea | Sodium hypochlorite | Not specified | Oxidation | Not specified | |

| N,N'-Diisopropylthiourea | Oxygen, Sb2O4 (catalyst) | Xylene | 115°C, 8 MPa, 4h | 94.55% |

Applications in Chemical Synthesis

DIC is a versatile condensing agent widely employed in various synthetic transformations, most notably in the formation of amide and ester bonds.

Peptide Synthesis

DIC is a cornerstone reagent in both solution-phase and solid-phase peptide synthesis. It facilitates the coupling of a carboxylic acid of one amino acid with the amine group of another by activating the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, forming the peptide bond.

To suppress racemization, a common side reaction in peptide coupling, DIC is almost always used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and readily reacts with the amine component.

Reaction Mechanism: DIC-Mediated Peptide Bond Formation

Caption: Mechanism of DIC-mediated peptide bond formation with an additive.

Esterification

DIC is also an effective reagent for the esterification of carboxylic acids with alcohols. Similar to amide bond formation, DIC activates the carboxylic acid to form the O-acylisourea intermediate, which is then attacked by the alcohol nucleophile to yield the corresponding ester. This method is particularly useful for the synthesis of esters under mild conditions.

Moffatt Oxidation

The Moffatt oxidation is a procedure for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. While originally described with DCC, DIC can also be used. In this reaction, dimethyl sulfoxide (B87167) (DMSO) acts as the oxidant, and the carbodiimide (B86325) serves as an activator. The reaction proceeds through an alkoxysulfonium ylide intermediate which then rearranges to form the carbonyl compound, dimethyl sulfide, and the corresponding urea.

Experimental Protocols

General Protocol for DIC/HOBt Mediated Peptide Coupling in SPPS

This protocol provides a general guideline for coupling an amino acid to a resin-bound peptide.

Materials:

-

Resin with N-terminally deprotected peptide

-

Fmoc-protected amino acid (3-5 equivalents)

-

DIC (3-5 equivalents)

-

HOBt (3-5 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

-

Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid and HOBt in a minimal amount of DMF.

-

Add this solution to the resin.

-

Add DIC to the resin slurry.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

-

Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test or TNBS test.

-

Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).

-

Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Caption: A typical workflow for Solid-Phase Peptide Synthesis using DIC.

General Protocol for Moffatt Oxidation using DIC

This protocol provides a general method for the oxidation of a secondary alcohol to a ketone.

Materials:

-

Secondary alcohol

-

DIC (1.5 - 3 equivalents)

-

Anhydrous DMSO (3 - 5 equivalents)

-

Pyridinium (B92312) trifluoroacetate (B77799) (Py-TFA) (0.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous DCM.

-

Addition of Reagents: Add anhydrous DMSO, followed by pyridinium trifluoroacetate.

-

Initiation: Add DIC to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Reaction: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup:

-

Quench the reaction by adding a weak acid (e.g., oxalic acid) to destroy excess DIC.

-

Filter the mixture to remove the precipitated diisopropylurea.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography.

Conclusion

This compound has established itself as an indispensable tool in modern organic synthesis, particularly in the realms of peptide and medicinal chemistry. Its advantages in terms of handling and byproduct removal have made it a preferred choice over traditional carbodiimide reagents. A thorough understanding of its history, synthesis, and reaction mechanisms, as provided in this guide, is essential for its effective and efficient application in the laboratory and in the development of novel therapeutics.

A Technical Guide to the Spectroscopic Analysis of N,N'-Diisopropylcarbodiimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N,N'-Diisopropylcarbodiimide (DIC). DIC is a widely used coupling reagent in organic synthesis, particularly in peptide and amide bond formation. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural verification.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.5 | Septet | 2H | -CH(CH₃)₂ |

| ~1.2 | Doublet | 12H | -CH(CH ₃)₂ |

| Solvent: CDCl₃. Instrument: Varian A-60D or similar.[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | N=C =N |

| ~49 | -C H(CH₃)₂ |

| ~24 | -CH(C H₃)₂ |

| Solvent: CDCl₃. Note: Specific peak values may vary slightly based on solvent and instrument conditions. |

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2130 | Strong, Sharp | N=C=N asymmetric stretch |

| ~2970 | Strong | C-H (sp³) asymmetric stretch |

| ~2870 | Medium | C-H (sp³) symmetric stretch |

| ~1370 | Medium | C-H bend (gem-dimethyl) |

| Sample Preparation: Neat thin film between NaCl or KBr plates. |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra are crucial for reproducible results.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of liquid this compound.

2.1.1. Sample Preparation

-

Quantity of Sample: For ¹H NMR, use approximately 5-25 mg of this compound. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[2]

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice as DIC is readily soluble in it.[2] Use approximately 0.6-0.7 mL of the solvent.[2][3]

-

Dissolution: In a clean, dry vial, dissolve the this compound in the deuterated solvent. Gentle vortexing can aid dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, dry 5 mm NMR tube.[4] The final liquid level in the tube should be approximately 4-5 cm.[2][3]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the exterior of the tube with a lint-free tissue dampened with isopropanol (B130326) or ethanol (B145695) to remove any dust or fingerprints.

2.1.2. Instrument Operation

-

Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a gauge for correct positioning within the spectrometer's probe.

-

Locking and Shimming: The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. "Shimming" is then performed, either automatically or manually, to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp, well-resolved peaks.[2]

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[2]

-

Acquisition: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to its low natural abundance. Initiate the data acquisition.

-

Processing: After data collection, the resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.

2.2. Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for liquid this compound using the thin-film method.

2.2.1. Sample Preparation (Thin Film Method)

-

Plate Selection: Use two clean, dry, and polished salt plates (e.g., NaCl or KBr). Handle the plates by their edges to avoid transferring moisture or oils from your fingers.[5]

-

Sample Application: Place one drop of neat (undiluted) this compound onto the center of one of the salt plates.[5][6]

-

Film Formation: Place the second salt plate on top of the first, gently pressing them together to spread the liquid into a thin, uniform film between the plates.[5]

-

Mounting: Place the "sandwich" of plates into the sample holder of the IR spectrometer.

2.2.2. Instrument Operation

-

Background Scan: Before running the sample, run a background spectrum with nothing in the sample compartment. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any intrinsic instrumental signals.

-

Sample Scan: Place the sample holder with the prepared plates into the instrument's sample compartment.

-

Data Acquisition: Initiate the scan. The instrument passes infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavelength.

-

Data Processing: The instrument's software converts the transmittance data into an absorbance spectrum, which is plotted as absorbance or transmittance versus wavenumber (cm⁻¹).

-

Cleaning: After the analysis, disassemble the salt plates and clean them thoroughly with a dry solvent like acetone (B3395972) or isopropanol, then return them to a desiccator for storage.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from the molecular structure of this compound to the interpretation of its spectroscopic data.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

N,N'-Diisopropylcarbodiimide (DIC): A Technical Guide to its Role as a Dehydrating Agent

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diisopropylcarbodiimide, commonly known as DIC, is a potent dehydrating agent widely employed in organic synthesis.[1][2] Its liquid state at room temperature and the solubility of its byproduct in organic solvents offer significant advantages in handling and purification compared to its solid counterparts like N,N'-dicyclohexylcarbodiimide (DCC).[1][3][4] This guide provides an in-depth overview of DIC's mechanism, applications, and experimental protocols.

Mechanism of Action

The primary function of DIC as a dehydrating agent is centered on its highly reactive carbodiimide (B86325) functional group (RN=C=NR).[3] In condensation reactions, such as amide or ester formation, DIC activates a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6][7] This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester bond and the byproduct, N,N'-diisopropylurea (DIU).[5][6]

The DIU byproduct is soluble in many common organic solvents, which simplifies the post-reaction workup, a crucial advantage in multi-step syntheses and for ensuring the purity of pharmaceutical compounds.[1][2][3]

Figure 1. General mechanism of DIC-mediated condensation.

Key Applications in Organic Synthesis

DIC is a versatile reagent used in a variety of synthetic transformations that require the removal of water.

DIC is a cornerstone reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[6][8][9] It efficiently facilitates the coupling of amino acids by activating the carboxyl group of one amino acid for attack by the amino group of another.[6][10]

Advantages in Peptide Synthesis:

-

Liquid Form: Easy to handle and dispense accurately.[3][6][8]

-

Soluble Byproduct: The N,N'-diisopropylurea (DIU) byproduct is soluble in common organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), preventing clogging of solid supports in SPPS and simplifying purification.[8][11]

-

High Efficiency: DIC provides good condensation efficiency, leading to high yields of the desired peptide.[3][12]

To minimize the risk of racemization, especially with sensitive amino acids, DIC is often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure.[11][13][14] These additives react with the O-acylisourea intermediate to form a less reactive, but more stable active ester, which then couples with the amine with reduced loss of stereochemical integrity.[11]

DIC is highly effective for esterification, particularly for the synthesis of esters from carboxylic acids and alcohols under mild conditions.[2][5] This method, a variation of the Steglich esterification, is valuable when dealing with substrates sensitive to heat or harsh acidic/basic conditions.[5][7] A catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) is often added to accelerate the reaction.[7][11]

In combination with dimethyl sulfoxide (B87167) (DMSO), carbodiimides like DIC can be used for the Pfitzner-Moffatt oxidation, which converts primary and secondary alcohols to aldehydes and ketones, respectively.[15][16][17] The reaction proceeds under mild, nearly neutral conditions.[16] DIC acts as the dehydrating agent, activating the DMSO to form a reactive sulfonium (B1226848) intermediate that is subsequently attacked by the alcohol.[15][18] While largely superseded by methods like the Swern oxidation, which often gives higher yields and simpler workups, the Pfitzner-Moffatt oxidation remains a useful tool, particularly as it can be performed at room temperature.[15][16]

DIC is also instrumental in synthesizing acid anhydrides from two molecules of a carboxylic acid by removing one molecule of water.[2] Furthermore, its dehydrating power is harnessed in the synthesis of other important chemical intermediates, including ketones, nitriles, and isocyanates.[1][2][19]

Quantitative Data and Reagent Comparison

The choice of coupling reagent is critical for maximizing yield and purity while minimizing side reactions. DIC offers a balance of reactivity, ease of handling, and straightforward purification.

| Coupling Reagent | Physical Form | Byproduct | Byproduct Solubility | Key Features & Considerations |

| DIC | Liquid | DIU (Diisopropylurea) | Soluble in most organic solvents[1][3][4] | Easy to handle; ideal for SPPS; less allergenic than DCC.[20] |

| DCC | Waxy Solid | DCU (Dicyclohexylurea) | Largely insoluble in most organic solvents[11][21] | Byproduct removed by filtration; potent sensitizer; not ideal for SPPS.[11][20][21] |

| EDC·HCl | Solid | EDU (Ethyl-dimethylaminopropylurea) | Water-soluble[11][20] | Ideal for biological applications and reactions where aqueous workup is preferred.[21] |

| HATU/HBTU | Solid | Tetramethylurea | Water-soluble | More expensive but highly efficient; lower rates of racemization for difficult couplings.[21] |

Table 1: Comparison of Common Carbodiimide and Uronium-based Coupling Reagents.

While specific yields are highly dependent on the substrates and reaction conditions, studies have shown that for standard peptide couplings, DIC can achieve conversions greater than 99%.[22]

Experimental Protocols

The following are generalized protocols for common DIC-mediated reactions. Researchers should optimize conditions for their specific substrates.

This protocol outlines a typical coupling step in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Study on the versatility and application of this compound (DIC) in chemical synthesis_Chemicalbook [chemicalbook.com]

- 4. Carbodiimide - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. nbinno.com [nbinno.com]

- 9. Diisopropylcarbodiimide - Enamine [enamine.net]

- 10. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 11. peptide.com [peptide.com]

- 12. N,N’-Diisopropylcarbodiimide - CAS 693-13-0 [kemilab.com]

- 13. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

- 15. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]

- 16. A Thread on DCC Oxidation of Alcohol [unacademy.com]

- 17. synarchive.com [synarchive.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. What is this compound?_Chemicalbook [chemicalbook.com]

- 20. interchim.fr [interchim.fr]

- 21. nbinno.com [nbinno.com]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for N,N'-Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient construction of peptide chains. The choice of coupling reagent is critical to the success of SPPS, directly impacting yield, purity, and the stereochemical integrity of the final peptide. N,N'-Diisopropylcarbodiimide (DIC) has emerged as a widely used and effective carbodiimide (B86325) coupling agent. Its liquid form simplifies handling and automation compared to its waxy solid counterpart, N,N'-dicyclohexylcarbodiimide (DCC). Furthermore, the urea (B33335) byproduct of DIC is soluble in common SPPS solvents, facilitating its removal during washing steps.[1]

This document provides detailed protocols for the use of DIC in Fmoc-based SPPS, focusing on its application with common additives, 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma), which are essential for accelerating coupling and minimizing racemization.[2]

Mechanism of Action

In SPPS, DIC facilitates the formation of an amide (peptide) bond between a C-terminus-protected amino acid and an N-terminus-protected amino acid anchored to a solid support. The reaction proceeds through the activation of the carboxyl group of the incoming amino acid by DIC, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide. However, this intermediate can also rearrange to a non-reactive N-acylurea or lead to racemization. To mitigate these side reactions, additives like HOBt or Oxyma are introduced. These additives react with the O-acylisourea to form active esters that are more stable, less prone to racemization, and highly reactive towards the desired aminolysis, thereby improving the efficiency and fidelity of the peptide coupling.

Quantitative Data Summary

The selection of the coupling additive to be used with DIC can significantly influence the outcome of the synthesis, particularly in terms of racemization control and overall peptide purity. The following tables summarize quantitative data comparing the performance of DIC in conjunction with HOBt and Oxyma.

| Peptide Fragment | Additive | % Epimerization (D/L isomer) | Reference |

| Z-Phg-Pro-NH2 | HOBt/DIC | 9.3% | [3] |

| Z-Phg-Pro-NH2 | Oxyma/DIC | 1.0% | [3] |

| Z-Phe-Val-Pro-NH2 | HOBt/DIC | 8.9% | [3] |

| Z-Phe-Val-Pro-NH2 | Oxyma/DIC | 3.8% | [3] |

| H-Gly-His-Phe-NH2 | HOBt/DIC | 5.1% | [3] |

| H-Gly-His-Phe-NH2 | Oxyma/DIC | 3.0% | [3] |

| H-Gly-Cys-Phe-NH2 | HOBt/DIC | 0.2% | [3] |

| H-Gly-Cys-Phe-NH2 | Oxyma/DIC | 0.1% | [3] |

Table 1: Comparison of racemization levels with HOBt and Oxyma as additives for DIC in solution and solid-phase peptide synthesis.

| Peptide | Coupling Reagents | Purity (%) | Crude Yield (%) | Synthesis Time (min) |

| 65-74 ACP | DIC/Oxyma | 94 | 38 | 60 |

| JR 10-mer | DIC/Oxyma | 80 | 42 | 60 |

Table 2: Purity and yield of peptides synthesized using a DIC/Oxyma protocol.

Experimental Protocols

The following are generalized protocols for manual Fmoc-based SPPS using DIC with either HOBt or Oxyma. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard DIC/HOBt Coupling

This protocol is a robust method for routine peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

-

Add this solution to the resin.

-

Add DIC (3-5 equivalents) to the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: After complete coupling, drain the reaction mixture and wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

Protocol 2: High-Efficiency DIC/Oxyma Coupling

This protocol is recommended for the synthesis of peptides containing racemization-prone residues (e.g., Cys, His) and for difficult sequences. Oxyma is a non-explosive alternative to HOBt and often provides superior results in suppressing racemization.[2]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Follow the same procedure as in Protocol 1, step 2.

-

Amino Acid Coupling (with pre-activation):

-

In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents based on resin substitution) and Oxyma (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to this solution and allow it to pre-activate for 1-5 minutes.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction using the Kaiser test. If the coupling is incomplete, it can be repeated.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.

-

Final Deprotection: Perform a final Fmoc deprotection (step 2) after the last coupling cycle.

-

Cleavage and Deprotection: Follow the same procedure as in Protocol 1, step 7.

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow using DIC

Caption: A flowchart of the key steps in Fmoc-based Solid-Phase Peptide Synthesis using DIC.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Coupling Efficiency (Positive Kaiser Test) | - Steric hindrance of amino acids.- Peptide aggregation on the resin. | - Perform a double coupling (repeat the coupling step).- Increase the coupling time.- Use a more powerful coupling reagent combination like DIC/Oxyma.- Synthesize at an elevated temperature to disrupt aggregation. |

| High Levels of Racemization | - Use of a strong base with pre-activation.- Prolonged activation times. | - Switch to a DIC/Oxyma coupling strategy, which is highly effective at minimizing racemization.[4]- Avoid prolonged pre-activation times. |

| Low Crude Peptide Purity | - Incomplete deprotection or coupling.- Formation of deletion sequences. | - Ensure complete Fmoc deprotection by performing two piperidine treatments.- Optimize coupling times for each amino acid; use the Kaiser test to confirm completion.- Consider a capping step with acetic anhydride (B1165640) after coupling to block any unreacted amines. |

| Difficulty in Removing Urea Byproduct | - Use of DCC as the coupling agent. | - Use DIC, as the resulting diisopropylurea is soluble in most organic solvents and is easily washed away.[1] |

References

Application Notes and Protocols for the Esterification of Carboxylic Acids using N,N'-Diisopropylcarbodiimide (DIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. The selection of an appropriate coupling agent is paramount for achieving high yields and purity. N,N'-Diisopropylcarbodiimide (DIC) has emerged as a highly effective reagent for the esterification of carboxylic acids under mild conditions, offering significant advantages in terms of handling and product purification.[1] These notes provide detailed protocols and technical information for utilizing DIC in esterification reactions, particularly the Steglich esterification.

DIC is a liquid, which simplifies its handling and dosage compared to solid carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC).[1] Furthermore, the byproduct of the reaction, N,N'-diisopropylurea (DIU), is more soluble in common organic solvents, facilitating its removal during workup.[1][2] This method is particularly advantageous for substrates that are sensitive to heat or acidic/basic conditions.[1]

Reaction Mechanism

The DIC-mediated esterification, often referred to as a Steglich esterification, proceeds through the activation of the carboxylic acid.[1][3][4] The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).

The key steps are:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with DIC to form a highly reactive O-acylisourea intermediate.[1]

-

Role of DMAP: DMAP, a superior nucleophile to the alcohol, intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This step is crucial for accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges to an unreactive N-acylurea.[3][4]

-

Nucleophilic Attack: The alcohol attacks the activated acyl group of the N-acylpyridinium salt, forming the desired ester.

-

Byproduct Formation: The reaction yields the ester and N,N'-diisopropylurea (DIU) as a byproduct.

Signaling Pathway Diagram